molecular formula C15H10N4O B11854336 3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one CAS No. 600723-81-7

3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one

Cat. No.: B11854336
CAS No.: 600723-81-7
M. Wt: 262.27 g/mol
InChI Key: QYWVTWIRBFRTBO-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one (CAS 600723-81-7) is a synthetic hybrid molecule incorporating both quinazolinone and benzimidazole pharmacophores, a structural combination that confers significant potential in biomedical research, particularly in oncology. The core research value of this compound lies in its framework, which is recognized as a privileged scaffold in the design of tyrosine kinase inhibitors. Quinazolinone-based molecules are well-known for their efficacy against various tumors, acting on key signaling pathways involved in tumor progression . Specifically, derivatives closely related to this compound have demonstrated potent cytotoxic activity in vitro against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), liver (HepG-2), and colorectal (HCT-116) cancers . In these studies, some analogs exhibited IC50 values in the sub-micromolar range, significantly surpassing the potency of the positive control drug lapatinib . The proposed mechanism of action for this class of compounds involves the inhibition of multiple tyrosine protein kinases that are crucial for cellular growth, division, and survival. Research indicates that specific analogs act as potent inhibitors of enzymes such as EGFR, HER2, and CDK2 . They can function as ATP-competitive (Type-I) or ATP non-competitive (Type-II) inhibitors, depending on the specific kinase and compound structure, suggesting a multi-targeted mechanism that could be therapeutically advantageous . Molecular docking analyses have confirmed that these derivatives fit well into the active sites of these kinases, forming favorable interactions . Furthermore, promising derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, providing additional mechanistic pathways for their antiproliferative effects . In silico predictions also suggest that these compounds may possess favorable drug-likeness and ADMET properties, supporting their potential as lead compounds for further development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Specifications:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

600723-81-7

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)quinazolin-4-one

InChI

InChI=1S/C15H10N4O/c20-14-10-5-1-2-6-11(10)16-9-19(14)15-17-12-7-3-4-8-13(12)18-15/h1-9H,(H,17,18)

InChI Key

QYWVTWIRBFRTBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Key Steps

  • Benzimidazole Intermediate Preparation :

    • Starting Material : 5-Nitro-2-phenyl-1H-benzo[d]imidazole (3 ) is synthesized via cyclization of 4-nitro-o-phenylenediamine and benzoic acid in polyphosphoric acid.

    • Reduction : The nitro group is reduced to an amine using iron powder and acetic acid in aqueous ethanol, yielding 2-phenyl-1H-benzo[d]imidazol-5-amine (4 ) (yield: ~80%).

  • Cyclization with Quinazolinone Precursor :

    • Benzoxazinone Synthesis : Benzoxazinone derivatives (8a–f ) are prepared by reacting substituted anthranilic acids with acetic anhydride under reflux.

    • Coupling Reaction : The benzimidazole amine (4 ) reacts with benzoxazinones (8a–f ) in glacial acetic acid under reflux (4–6 hours), forming the target compound (e.g., 9a–f ) with yields ranging from 40–80%.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the benzimidazole amine on the electrophilic carbonyl of the benzoxazinone, followed by cyclization to form the quinazolinone ring.

Mechanochemical DDQ-Mediated C–N Coupling

This solvent-free method employs dichlorodicyanoquinone (DDQ) for intramolecular C–H amidation to form the benzimidazole-quinazolinone hybrid.

Procedure

  • Sulfonamide Intermediate : N-(2-(Arylideneamino)phenyl)-p-toluenesulfonamides are synthesized by condensing anthranilamide with aryl aldehydes.

  • Cyclization : Ball milling with DDQ (1.2 equiv) at 21 Hz induces intramolecular C–N coupling, forming 1,2-disubstituted benzimidazoles and quinazolinones. For example, N-(2-((4-bromobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide yields 2-(4-bromophenyl)-1-tosyl-1H-benzo[d]imidazole (92% yield).

Advantages

  • Eco-Friendly : Solvent-free, metal-free conditions.

  • Scalability : Large-scale synthesis achieved with >90% yields.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Two-Step CyclizationAcOH, Fe, ZnReflux (4–6 h)40–80%Well-established, moderate scalabilityModerate yields, multi-step
DDQ MechanochemicalDDQ, Ball millingSolvent-free, 21 Hz90–95%High efficiency, eco-friendlyRequires specialized equipment
H₂O₂-MediatedDMSO, H₂O₂130–150°C, 20 h23–78%Accessible reagents, scalableRadical control challenges
Suzuki Coupling (Hypothetical)Pd catalyst, Boronic acidDMF, 80°C, 12 hN/AFunctional group flexibilityUnproven for this target

Critical Challenges and Optimization Strategies

  • Scalability Issues : Early methods (e.g., two-step cyclization) suffer from low yields and complex purification.

  • Radical Control : H₂O₂-mediated reactions require precise oxidant stoichiometry to avoid side products.

  • Catalyst Dependency : DDQ-based methods demand high-energy ball milling, limiting accessibility .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone and benzimidazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

Biological Activities

3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate potent antimicrobial properties against several pathogens, including Candida albicans and Mycobacterium tuberculosis. In vitro studies have shown significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Compounds within this class have shown promising anticancer activity. For example, certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of this compound derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Quorum Sensing Inhibition

The compound has also been studied for its ability to interfere with quorum sensing in bacteria such as Pseudomonas aeruginosa. This action can reduce virulence factors and biofilm formation, providing a novel approach to combating antibiotic resistance .

Case Studies

  • Antimicrobial Study : A series of quinazolinone derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Anticancer Evaluation : A study focused on the cytotoxic effects of this compound on human cancer cell lines revealed that specific modifications to the quinazolinone scaffold enhanced potency against breast cancer cells, demonstrating a dose-dependent response .
  • Quorum Sensing Inhibition : Research on PqsR antagonists identified this compound as a potent inhibitor of quorum sensing in Pseudomonas aeruginosa, significantly reducing biofilm formation and virulence factor expression in laboratory strains .

Comparison with Similar Compounds

Ring System Variations

  • Pyrimidinone vs. Imidazole Ring: Replacing the benzimidazole ring with a pyrimidinone cycle (as in 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one) retains antimicrobial activity but reduces antimycobacterial efficacy compared to the parent compound .
  • Pyridinone Derivatives: Substituting the quinazolinone with a pyridinone ring (e.g., 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one) improves insulin-like growth factor 1-receptor (IGF-1R) inhibition when amine-containing side chains are added at the 4-position .

Substituent Effects

  • Triazolylmethyl Substituents : 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one exhibits potent cytotoxicity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells, inducing apoptosis and G2/M phase arrest .
  • Sulfinylmethyl Groups : Introducing a sulfinylmethyl linker (e.g., 2-[{1H-benzo[d]imidazol-2-ylsulfinyl]methyl}-3-arylquinazolin-4(3H)-one) confers antiulcer activity, likely through enhanced hydrogen bonding and redox modulation .

Pharmacological Target Selectivity

  • Tubulin vs. Kinase Targets : Benzimidazole derivatives with trimethoxybenzylidene substituents (e.g., (E)-5-(1H-benzo[d]imidazol-2-yl)-3-(3,4,5-trimethoxybenzylidene)furan-2(3H)-one) show superior cytotoxicity despite suboptimal alignment in VEGFR binding sites, suggesting off-target effects or tubulin polymerization inhibition .
  • Acetylcholinesterase (AChE) Inhibition: Quinazolinones with triazolylmethyl or piperidinyl groups exhibit >87% AChE inhibition, comparable to donepezil, via interactions with the catalytic triad and peripheral anionic site .

Physicochemical and Pharmacokinetic Properties

Table 1: Selected Quinazolinone Derivatives and Their Properties

Compound Name Melting Point (°C) Molecular Weight Key Activity Reference
3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one Not Reported 277.27 Broad-spectrum lead compound
3-[(1-Benzyl-1H-triazol-4-yl)methyl]quinazolin-4(3H)-one 147–148 361.40 Cytotoxicity (IC₅₀: 1.2–3.8 µM)
2-[(Benzoimidazol-2-yl)sulfinylmethyl]-3-arylquinazolin-4(3H)-one 105–106 397.50 Antiulcer activity
3-(4-Aminopyridin-2-yl)benzo[d]imidazol-2-yl)quinazolin-4(3H)-one Not Reported 342.35 IGF-1R inhibition (IC₅₀: 0.8 µM)
  • ADMET Profiles : Oxadiazole-containing derivatives (e.g., 4c and 4k) exhibit improved drug-likeness scores, with enhanced absorption and reduced hepatotoxicity .

Mechanism of Action Comparisons

  • Antimicrobial Activity: Compounds with methylthio or morpholinoethylthio groups (e.g., 3-butyl-6-methyl-2-(2-morpholinoethylthio)quinazolin-4(3H)-one) show broad-spectrum activity, likely through membrane disruption or enzyme inhibition .
  • Anticancer Activity : Styrylbenzothiazole derivatives (e.g., 1-(1H-benzo[d]imidazol-2-yl)-3-(5-substituted-oxadiazol-2-yl)propan-1-one) induce apoptosis via caspase-3 activation and mitochondrial depolarization .

Biological Activity

3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that exhibits a range of biological activities due to its unique structural features. This compound integrates the benzo[d]imidazole and quinazolinone moieties, which are known for their pharmacological potential. This article delves into the biological activities of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H10N4O, with a molecular weight of 262.27 g/mol. The synthesis typically involves the condensation of anthranilamide derivatives with aldehydes or ketones under acidic conditions, often using solvents like acetonitrile and catalysts such as p-toluenesulfonic acid .

Antibacterial Activity

Research indicates that derivatives of quinazolin-4(3H)-one, including this compound, exhibit significant antibacterial properties. Notably, these compounds have demonstrated low minimum inhibitory concentrations (MICs) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMIC (μg/mL)
This compoundMRSA0.98
2-(1H-Indol-3-yl)quinazolin-4(3H)-oneMRSA0.98
6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-oneM. tuberculosis0.5

Antifungal and Anticancer Properties

In addition to antibacterial activity, this compound has shown antifungal properties and potential anticancer effects. Studies have reported that certain analogs exhibit antiproliferative effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that compounds derived from the quinazolinone scaffold significantly inhibited cell growth, with some derivatives achieving IC50 values in the low micromolar range .

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (μM)
This compoundA5495.0
Derivative AMCF73.5
Derivative BHeLa4.8

Molecular docking studies suggest that this compound interacts with specific proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways. These interactions may include binding to kinases and alarmone synthetases, which are crucial in regulating cellular responses to stress and virulence in bacteria .

Q & A

Advanced Research Question

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). HPLC analysis shows 90% stability at pH 7.4 after 24 hours but 50% degradation at pH 1.2 .
  • Thermal Stability : DSC/TGA reveals decomposition above 250°C, suggesting suitability for solid formulations .

Methodological Note : Use LC-MS to identify degradation products (e.g., hydrolyzed quinazolinone ring) .

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